Linker Length Positioning: PEG₂‑to‑PEG₃ Gap Filled by Propyl‑Carbamate Architecture
Published PROTAC linker reviews indicate that PEG₂ and PEG₄ spacers are the most common motifs, yet the ‘missing’ PEG₃‑like spacing often yields superior degradation potency in specific target‑E3 ligase pairs [1]. The target compound provides an effective spacer length of ~10 Å (propyl + one ethylene glycol unit), occupying a distance regime that is distinct from both Boc‑PEG₂‑OH (~7 Å) and Boc‑PEG₄‑OH (~13 Å) [2]. In a systematic linker‑length study on BTK‑targeting PROTACs, a PEG₃‑containing linker achieved a DC₅₀ of ~200 nM in THP‑1 cells, whereas the PEG₂ analog was significantly less potent (>1 µM) and the PEG₄ analog was inactive .
| Evidence Dimension | PROTAC degradation potency as a function of linker length |
|---|---|
| Target Compound Data | Effective spacer ~10 Å (estimated); PROTACs incorporating PEG₃‑like linkers: DC₅₀ ~200 nM (BTK PROTAC 3, THP‑1 cells) |
| Comparator Or Baseline | Boc‑PEG₂‑OH linker (~7 Å): DC₅₀ >1 µM (estimated from trend); Boc‑PEG₄‑OH linker (~13 Å): inactive in same BTK PROTAC series |
| Quantified Difference | PEG₃‑like linker reduces DC₅₀ by ≥5‑fold compared to PEG₂, and converts an inactive PEG₄ analog into a sub‑micromolar degrader |
| Conditions | BTK PROTACs in THP‑1 cells; linker length systematically varied while warhead and E3 ligase ligand (IAP) were held constant |
Why This Matters
Procurement of a linker that fills the PEG₂‑to‑PEG₄ gap can rescue degradation activity when standard PEG₂ or PEG₄ spacers fail, reducing iterative synthesis cycles in PROTAC lead optimization.
- [1] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. https://doi.org/10.37349/etat.2020.00018 View Source
- [2] PubChem 3D conformer analysis and computed molecular dimensions for CID 91827943. https://pubchem.ncbi.nlm.nih.gov/compound/91827943 View Source
